molecular formula C21H24N2O5S2 B6302630 DACN(Tos2,6-OH) CAS No. 2109751-74-6

DACN(Tos2,6-OH)

Cat. No. B6302630
CAS RN: 2109751-74-6
M. Wt: 448.6 g/mol
InChI Key: PKNMISHKRVDSMU-UHFFFAOYSA-N
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Description

DACN(Tos2,6-OH) is a click chemistry reagent containing an Azide . The alkyne moiety within the ring has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .


Synthesis Analysis

In comparison to nonbent acyclic alkynes, cyclononyne alkynes show remarkably high reactivity . Such strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes have served for reliable molecular conjugation in a broad range of fields .


Molecular Structure Analysis

The nitrogens are used as connection points for a variety of functional units . The molecular weight is 448.56 and the formula is C21H24N2O5S2 .


Chemical Reactions Analysis

DACN(Tos2,6-OH) contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Physical And Chemical Properties Analysis

DACNs possess high thermal and chemical stability along with comparable click reactivity . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .

Scientific Research Applications

Click Chemistry Reagent

DACN(Tos2,6-OH) is a click chemistry reagent . It contains an alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This makes it a valuable tool in the field of click chemistry, which is a type of chemical synthesis designed for quick and reliable molecular conjugation .

Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC)

DACN(Tos2,6-OH) is used in strain-promoted azide-alkyne cycloadditions (SPAAC) . The alkyne moiety within the ring of DACN(Tos2,6-OH) has a unique bent structure and high reactivity toward cycloaddition reactions . This makes it useful in SPAAC, which are reliable molecular conjugation methods used in a broad range of fields .

Synthesis of Artificial Hybrid Biomolecules

DACN(Tos2,6-OH) can be used in the synthesis of artificial hybrid biomolecules . DACN-NHS-ester and DACN-maleimide were developed as molecular connectors and applied for the synthesis of artificial hybrid biomolecules in two steps . This includes connection to a corresponding molecule via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via DACN unit by copper-free-alkyne-azide-cycloaddition .

High Thermal and Chemical Stability

In comparison to cyclooctynes, DACNs possess high thermal and chemical stability along with comparable click reactivity . This makes them suitable for use in various chemical reactions and processes that require stable compounds .

Functional Unit Connection Points

The nitrogens in DACN(Tos2,6-OH) are used as connection points for a variety of functional units . This allows for the creation of complex molecules with multiple functional groups, expanding its utility in chemical synthesis .

High Reactivity Alkynes

The reactivity of an alkyne in DACN(Tos2,6-OH) heavily depends on the electronic and steric characteristics of the substituents as well as structural strain . In comparison to nonbent acyclic alkynes, cyclononyne alkynes like DACN(Tos2,6-OH) show remarkably high reactivity . This makes it a valuable tool in reactions that require highly reactive alkynes .

Mechanism of Action

Target of Action

DACN(Tos2,6-OH) is a click chemistry reagent containing an Azide . The primary targets of DACN(Tos2,6-OH) are molecules containing Alkyne groups . The nitrogens in the Azide group are used as connection points for a variety of functional units .

Mode of Action

The alkyne moiety within the ring of DACN(Tos2,6-OH) has a unique bent structure and high reactivity toward cycloaddition reactions . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain . DACN(Tos2,6-OH) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The strain-promoted azide-alkyne cycloadditions (SPAAC) using cycloalkynes have served for reliable molecular conjugation in a broad range of fields . This process involves the formation of a covalent bond between the Azide and Alkyne groups, which can lead to changes in the biochemical pathways of the target molecules.

Pharmacokinetics

The high thermal and chemical stability of dacn(tos2,6-oh) suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of DACN(Tos2,6-OH)'s action is the formation of a covalent bond between the Azide and Alkyne groups of the target molecules . This can lead to changes in the molecular and cellular functions of the target molecules, depending on their roles in the cell.

Action Environment

The action of DACN(Tos2,6-OH) is influenced by the environment in which it is used. Its high thermal and chemical stability suggests that it can maintain its reactivity in a variety of conditions . .

properties

IUPAC Name

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S2/c1-17-5-9-20(10-6-17)29(25,26)22-13-3-4-14-23(16-19(24)15-22)30(27,28)21-11-7-18(2)8-12-21/h5-12,19,24H,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNMISHKRVDSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC#CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DACN(Tos2,6-OH)

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